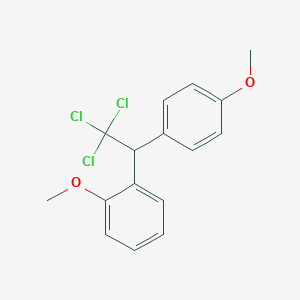

O,P'-Methoxychlor

Übersicht

Beschreibung

O,P’-Methoxychlor is an organochlorine pesticide that was developed as a replacement for dichlorodiphenyltrichloroethane (DDT). It is known for its insecticidal properties and has been used to protect crops, livestock, and pets from various pests. The compound is characterized by its chemical formula ( \text{C}{16}\text{H}{15}\text{Cl}{3}\text{O}{2} ) and a molecular weight of 345.648 g/mol .

Vorbereitungsmethoden

O,P’-Methoxychlor is synthesized through the reaction of chloral and anisole (methyl phenyl ether) in the presence of sulfuric acid. The commercial product is typically 88% pure . The reaction conditions involve the use of a strong acid catalyst to facilitate the formation of the trichloroethylidene bridge between the two methoxyphenyl groups.

Analyse Chemischer Reaktionen

O,P’-Methoxychlor undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or dechlorinated derivatives .

Wissenschaftliche Forschungsanwendungen

O,P’-Methoxychlor has diverse applications in scientific research:

Chemistry: It is used to study the environmental fate and degradation of organochlorine pesticides.

Wirkmechanismus

O,P’-Methoxychlor exerts its effects primarily through its interaction with estrogen and androgen receptors. It acts as an endocrine disruptor, mimicking the action of natural hormones and interfering with their normal signaling pathways . The compound is metabolized in the liver to form reactive metabolites that bind to hormone receptors, leading to altered gene expression and physiological effects .

Vergleich Mit ähnlichen Verbindungen

O,P’-Methoxychlor is similar to other organochlorine pesticides such as dichlorodiphenyltrichloroethane (DDT) and dicofol. it is unique in its specific structural modifications, which confer different biological activities and environmental behaviors . For instance:

Dichlorodiphenyltrichloroethane (DDT): While both compounds are used as insecticides, O,P’-Methoxychlor is considered less persistent in the environment compared to dichlorodiphenyltrichloroethane.

By understanding these differences, researchers can better assess the risks and benefits associated with each compound and develop more targeted approaches for pest control and environmental management.

Eigenschaften

IUPAC Name |

1-methoxy-2-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl3O2/c1-20-12-9-7-11(8-10-12)15(16(17,18)19)13-5-3-4-6-14(13)21-2/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLLPAOBVIKLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042231 | |

| Record name | o,p'-Methoxychlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30667-99-3 | |

| Record name | o,p'-Methoxychlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030667993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o,p-Methoxychlor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o,p'-Methoxychlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,P'-METHOXYCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z8MDD38HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

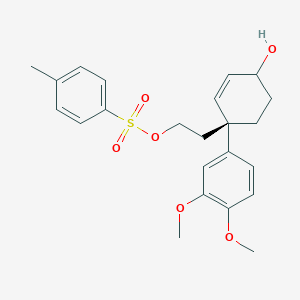

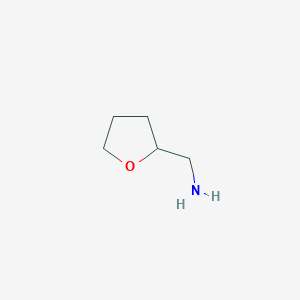

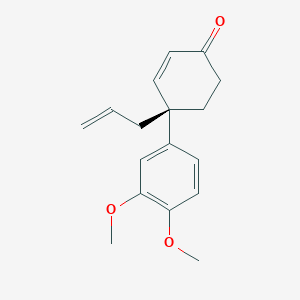

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

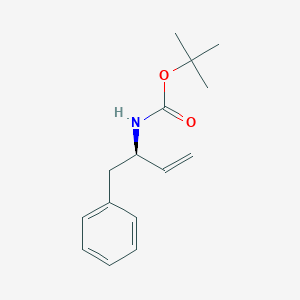

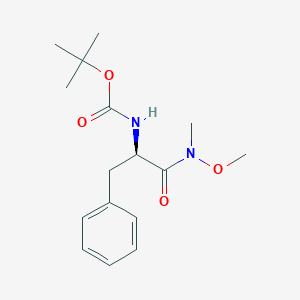

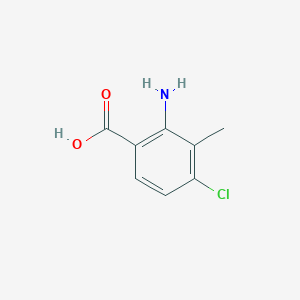

Feasible Synthetic Routes

Q1: What is the significance of analyzing O,P'-Methoxychlor in aquatic tissue samples?

A1: this compound, like other chlorinated pesticides and industrial chemicals, exhibits high hydrophobicity (Log Kow > 4) []. This characteristic leads to its accumulation in the lipid tissues of aquatic organisms, even if present at low concentrations in the water column []. Analyzing its presence in tissues like whole-body fish and corbicula provides valuable insights into long-term water quality trends, potential contamination sources, and changes in land-use patterns []. Essentially, these organisms act as bioindicators, reflecting the overall health of the aquatic ecosystem.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Nitro-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B43074.png)

![N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B43080.png)

![(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)